2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester typically involves the esterification of 2-benzyloxy-5-nitrobenzoic acid with benzyl alcohol. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester can undergo various chemical reactions, including:
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophilic aromatic substitution reagents.
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively . These interactions can modulate biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxybenzoic Acid: Similar structure but lacks the nitro group.
5-Nitro-2-(phenylmethoxy)benzoic Acid: Similar structure but with different ester groups.
Biological Activity
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS No. 1329485-44-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H17NO5, with a molecular weight of 363.36 g/mol. Its structure features a nitro group and benzyloxy moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacteria and fungi, suggesting that this ester may also possess similar effects due to structural similarities .
Anticancer Properties
In vitro studies have demonstrated that derivatives of benzoic acid can induce cytotoxic effects on cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against prostate cancer cell lines (PC3 and DU145), indicating potential anticancer activity . The mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, which are critical pathways in cancer treatment .
Anti-inflammatory Effects
Compounds with similar structures have shown promising anti-inflammatory activities. In particular, they exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The potential for this compound to act on these pathways warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer proliferation.
- Enzyme Inhibition : It likely inhibits enzymes such as COX and lipoxygenase, reducing inflammatory mediators.
- Cell Cycle Modulation : By affecting the cell cycle, it can induce apoptosis in malignant cells.
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against various pathogens | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Inhibits COX enzymes |
Case Study: Anticancer Activity
A detailed study evaluated the cytotoxic effects of related benzoate esters on prostate cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 20 to 40 µM over a 72-hour exposure period. The most effective compound induced apoptosis through caspase activation and DNA fragmentation .
Properties
IUPAC Name |
benzyl 5-nitro-2-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRIDDBMDNIGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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